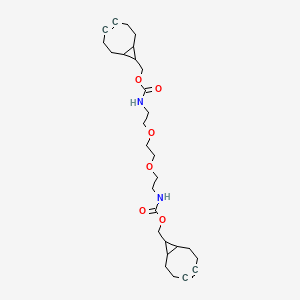

bis-PEG2-endo-BCN

Vue d'ensemble

Description

bis-PEG2-endo-BCN is a PEG derivative containing two BCN groups. The BCN group can react with azide-tagged biomolecules. PEG Linkers and PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery methods.

Applications De Recherche Scientifique

Propriétés chimiques

“Bis-PEG2-endo-BCN” est un dérivé de PEG contenant deux groupes BCN {svg_1}. Il a une masse molaire de 500,64 {svg_2} et une densité de 1,2 g/cm3 {svg_3}. Le composé est généralement stocké à -20 °C et protégé de la lumière {svg_4}.

Synthèse et disponibilité

Ce composé est disponible à l'achat auprès de divers fournisseurs de produits chimiques {svg_5} {svg_6}. Il est généralement vendu en quantités allant de 50 mg à 250 mg {svg_7}.

Utilisation en chimie click

“this compound” est utilisé en chimie click, un type de réaction chimique conçue pour générer des substances rapidement et de manière fiable en joignant de petites unités ensemble {svg_8}. Les groupes BCN du composé peuvent réagir avec des biomolécules marquées par des azides {svg_9}.

Utilisation comme agent de réticulation

“this compound” peut agir comme un agent de réticulation dans la bioconjugaison, un processus qui implique la liaison de deux ou plusieurs biomolécules ensemble {svg_10}. Le composé contient un groupe ester NHS, qui peut être utilisé pour marquer les amines primaires (-NH2) des protéines, des oligonucléotides modifiés par des amines et d'autres molécules contenant des amines {svg_11}.

Utilisation dans l'administration de médicaments

L'espaceur PEG hydrophile dans “this compound” augmente la solubilité dans les milieux aqueux {svg_12}. Cette propriété le rend utile dans l'administration de médicaments, car il peut contribuer à améliorer la solubilité et la stabilité des agents thérapeutiques {svg_13}.

Utilisation en imagerie biologique

“this compound” peut être utilisé dans des applications d'imagerie biologique. Le composé peut être utilisé pour marquer des biomolécules avec des étiquettes fluorescentes, ce qui permet de les visualiser au microscope {svg_14}.

Utilisation en science des matériaux

“this compound” peut également trouver des applications en science des matériaux. Le composé peut être utilisé dans la synthèse de polymères et d'hydrogels aux propriétés réglables {svg_15}.

Orientations futures de la recherche

Compte tenu de sa réactivité polyvalente et de sa biocompatibilité, “this compound” est susceptible de trouver encore plus d'applications à l'avenir. Les domaines d'intérêt potentiels pourraient inclure l'ingénierie tissulaire, la nanotechnologie et le développement de nouvelles stratégies thérapeutiques {svg_16}.

Mécanisme D'action

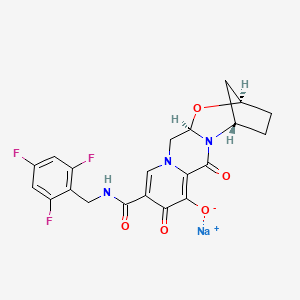

Target of Action

Bis-PEG2-endo-BCN, also known as 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the antibodies in the ADCs are designed to bind to .

Mode of Action

The compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient and selective formation of a stable triazole linkage . This enables the attachment of the drug to the antibody in the ADC, allowing the drug to be specifically delivered to cells expressing the target antigen .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific drug being delivered by the ADC. Once the ADC binds to the target antigen on the cell surface, it is typically internalized into the cell where the drug can exert its effects .

Pharmacokinetics

The pharmacokinetics of this compound would largely be determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC would depend on factors such as the properties of the antibody and the drug, as well as the linker connecting them . The hydrophilic PEG spacer in this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the ADC.

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in facilitating the delivery of drugs to target cells via ADCs . The specific effects would therefore depend on the action of the drug being delivered. For example, if the drug is a cytotoxic agent, the result could be the death of the target cells .

Action Environment

The action of this compound and the ADCs it is part of can be influenced by various environmental factors. For example, the presence of the target antigen on the cell surface is necessary for the ADC to bind and be internalized . Additionally, factors such as pH and the presence of reducing agents can potentially influence the stability and efficacy of the ADC .

Analyse Biochimique

Biochemical Properties

Bis-PEG2-endo-BCN: plays a crucial role in biochemical reactions due to its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is bioorthogonal, meaning it can occur in the presence of various biomolecules without interfering with their natural functions. The BCN groups in This compound react specifically with azide-tagged biomolecules, forming stable triazole linkages . This property is particularly useful for labeling and tracking biomolecules in complex biological systems.

Cellular Effects

This compound: influences various cellular processes by facilitating the labeling and tracking of biomolecules. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or nucleic acids with azide groups. The resulting labeled biomolecules can then be tracked within the cell, providing valuable insights into their functions and interactions .

Molecular Mechanism

At the molecular level, This compound exerts its effects through the SPAAC reaction. The BCN groups in the compound react with azide-tagged biomolecules, forming stable triazole linkages. This reaction is highly specific and does not require a catalyst, making it suitable for use in living cells. The resulting triazole linkages are stable and do not interfere with the natural functions of the labeled biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that This compound can maintain its labeling efficiency for extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of This compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it may cause toxicity or other adverse effects. It is important to carefully optimize the dosage to achieve the desired labeling efficiency without causing harm to the animal subjects .

Metabolic Pathways

This compound: is involved in metabolic pathways related to its labeling and tracking functions. The compound interacts with enzymes and cofactors that facilitate the SPAAC reaction, leading to the formation of stable triazole linkages. These interactions do not significantly alter the natural metabolic flux or metabolite levels in the cell, making This compound a suitable tool for metabolic studies .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its distribution in aqueous environments. This property allows This compound to reach various cellular compartments and tissues, making it effective for labeling and tracking biomolecules in different biological contexts .

Subcellular Localization

The subcellular localization of This compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, depending on the nature of the biomolecules it interacts with. This targeted localization enhances the efficiency of labeling and tracking, providing detailed insights into the functions and interactions of specific biomolecules .

Propriétés

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHVKOYJUQOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

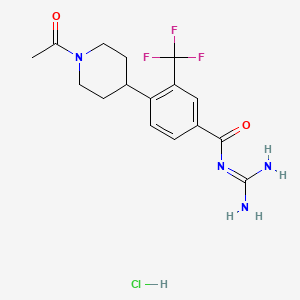

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

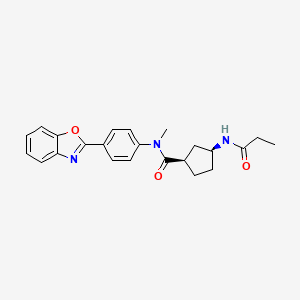

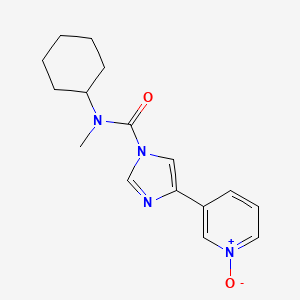

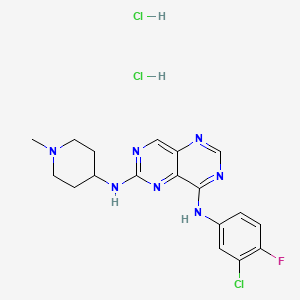

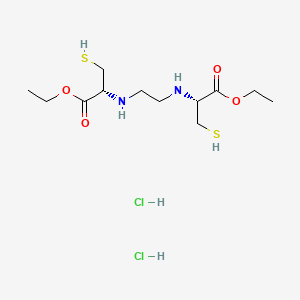

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)